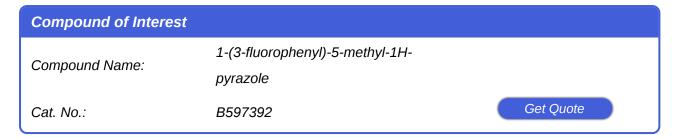


Application Notes & Protocols: Characterization of 1-(3-fluorophenyl)-5-methyl-1H-pyrazole

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-fluorophenyl)-5-methyl-1H-pyrazole is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the pyrazole scaffold in numerous pharmacologically active agents.[1][2][3] The introduction of a fluorine atom can significantly modulate the compound's physicochemical and pharmacokinetic properties.[4] Accurate and robust analytical methods are therefore essential for its characterization, purity assessment, and pharmacokinetic studies. These application notes provide detailed protocols for the characterization of **1-(3-fluorophenyl)-5-methyl-1H-pyrazole** using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a versatile technique for the separation, quantification, and purity determination of pyrazole derivatives.[5][6]

Experimental Protocol: RP-HPLC Analysis

Objective: To determine the purity of a **1-(3-fluorophenyl)-5-methyl-1H-pyrazole** sample and quantify its concentration.



Instrumentation:

- HPLC system with a UV-Vis or Diode Array Detector (DAD)
- C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μm particle size)
- Autosampler
- Data acquisition and processing software

Reagents:

- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)[6]
- Water (HPLC grade)
- Formic acid (0.1%) or Phosphoric acid[5]
- 1-(3-fluorophenyl)-5-methyl-1H-pyrazole reference standard
- Sample of 1-(3-fluorophenyl)-5-methyl-1H-pyrazole

Procedure:

- Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% formic acid.[5] The optimal ratio may need to be determined experimentally.
- Standard Solution Preparation: Accurately weigh and dissolve the 1-(3-fluorophenyl)-5-methyl-1H-pyrazole reference standard in the mobile phase or a suitable solvent like methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).[6] Prepare a series of calibration standards by diluting the stock solution.
- Sample Solution Preparation: Dissolve the **1-(3-fluorophenyl)-5-methyl-1H-pyrazole** sample in the mobile phase or methanol to a concentration within the calibration range.[6]







• Chromatographic Conditions:

Column: C18 reverse-phase column

Mobile Phase: Acetonitrile: Water (e.g., 60:40) with 0.1% Formic Acid

Flow Rate: 1.0 mL/min[6]

Column Temperature: 25 °C[6]

Injection Volume: 10 μL

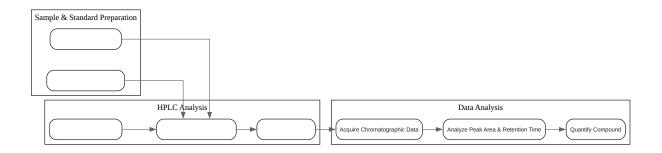
- Detection Wavelength: Determined by UV scan of the analyte (typically in the range of 210-280 nm). For a similar pyrazoline derivative, 206 nm was used.[6]
- Analysis: Inject the standard solutions and the sample solution into the HPLC system.
- Data Analysis:
 - Identify the peak corresponding to 1-(3-fluorophenyl)-5-methyl-1H-pyrazole by comparing the retention time with the standard.
 - Determine the purity of the sample by calculating the peak area percentage.
 - Quantify the amount of the compound in the sample using the calibration curve generated from the standard solutions.

Data Presentation: HPLC



Parameter	Value	
Column	C18, 4.6 x 250 mm, 5 μm	
Mobile Phase	Acetonitrile:Water (60:40) + 0.1% Formic Acid	
Flow Rate	1.0 mL/min	
Temperature	25 °C	
Detection	UV at 254 nm (example)	
Expected Retention Time	5 - 10 min (highly dependent on exact conditions)	

Experimental Workflow: HPLC Analysis



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Caption: Workflow for RP-HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)



GC-MS is a powerful technique for the identification and structural elucidation of volatile and semi-volatile compounds like **1-(3-fluorophenyl)-5-methyl-1H-pyrazole**. It provides information on the retention time and the mass fragmentation pattern of the analyte.[7][8]

Experimental Protocol: GC-MS Analysis

Objective: To identify **1-(3-fluorophenyl)-5-methyl-1H-pyrazole** and characterize its mass fragmentation pattern.

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 μm film thickness)
- Autosampler
- · Data acquisition and processing software with a mass spectral library

Reagents:

- Helium (carrier gas, 99.999% purity)
- Solvent for sample dissolution (e.g., Dichloromethane, Ethyl acetate)
- 1-(3-fluorophenyl)-5-methyl-1H-pyrazole sample

Procedure:

- Sample Preparation: Dissolve a small amount of the **1-(3-fluorophenyl)-5-methyl-1H- pyrazole** sample in a suitable volatile solvent to a concentration of approximately 1 mg/mL.
- GC-MS Conditions:
 - Injection Port Temperature: 250 °C
 - Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 min



■ Ramp: 10 °C/min to 280 °C

■ Final hold: 5 min at 280 °C

Carrier Gas: Helium at a constant flow rate of 1 mL/min

Injection Mode: Split (e.g., 50:1 split ratio)

Injection Volume: 1 μL

MS Transfer Line Temperature: 280 °C

Ion Source Temperature: 230 °C

Ionization Mode: Electron Ionization (EI) at 70 eV

Mass Range: m/z 40-500

Analysis: Inject the sample into the GC-MS system.

Data Analysis:

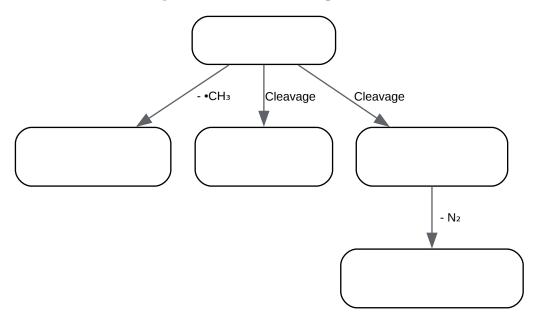
- Identify the peak corresponding to 1-(3-fluorophenyl)-5-methyl-1H-pyrazole in the total ion chromatogram (TIC).
- Analyze the mass spectrum of the peak and identify the molecular ion peak (M+).
- Propose a fragmentation pattern based on the observed fragment ions. Comparison with mass spectral libraries can aid in identification.

Data Presentation: GC-MS



Parameter	Value	
Column	HP-5MS, 30 m x 0.25 mm, 0.25 μm	
Carrier Gas	Helium, 1 mL/min	
Oven Program	100°C (2 min), then 10°C/min to 280°C (5 min)	
Ionization	Electron Ionization (EI), 70 eV	
Expected Molecular Ion (M+)	m/z = 190	
Key Fragment Ions (Predicted)	$m/z = 175 (M-CH_3)^+, 109 (fluorophenyl)^+, 95$ (methylpyrazole)+	

Logical Relationship: GC-MS Fragmentation



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Caption: Predicted fragmentation pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For **1-(3-fluorophenyl)-5-methyl-1H-pyrazole**, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.[10][11][12]



Experimental Protocol: NMR Analysis

Objective: To confirm the chemical structure of **1-(3-fluorophenyl)-5-methyl-1H-pyrazole**.

Instrumentation:

- NMR spectrometer (e.g., 400 MHz or higher)
- 5 mm NMR tubes

Reagents:

- Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆))
- 1-(3-fluorophenyl)-5-methyl-1H-pyrazole sample (5-10 mg)

Procedure:

- Sample Preparation: Dissolve the sample in approximately 0.6 mL of the deuterated solvent in an NMR tube.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - This typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
- 19F NMR Acquisition:
 - Acquire a one-dimensional ¹⁹F NMR spectrum. ¹⁹F is a high-sensitivity nucleus, so acquisition is relatively fast.[4]



- Data Processing:
 - Fourier transform the raw data.
 - Phase and baseline correct the spectra.
 - Reference the spectra (e.g., to the residual solvent peak for ¹H and ¹³C).
 - Integrate the ¹H NMR signals and determine chemical shifts (δ) and coupling constants (J).
 - Determine the chemical shifts of the signals in the ¹³C and ¹⁹F NMR spectra.

Data Presentation: NMR

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.4	m	1H	Ar-H
~ 7.2	m	2H	Ar-H
~ 6.0	S	1H	Pyrazole-H

| ~ 2.3 | s | 3H | CH₃ |

¹³C NMR (100 MHz, CDCl₃):



Chemical Shift (δ, ppm)	Assignment
~ 163 (d, J ≈ 245 Hz)	C-F
~ 148	Pyrazole-C
~ 141	Pyrazole-C
~ 130 (d, J ≈ 8 Hz)	Ar-C
~ 124	Ar-C
~ 115 (d, J ≈ 21 Hz)	Ar-C
~ 108 (d, J ≈ 25 Hz)	Ar-C
~ 105	Pyrazole-C

| ~ 12 | CH₃ |

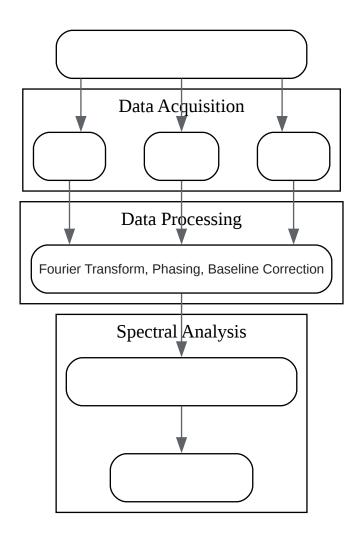
¹⁹F NMR (376 MHz, CDCl₃):

Chemical Shift (δ, ppm)	Multiplicity
-------------------------	--------------

| ~ -113 | m |

Experimental Workflow: NMR Analysis





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Caption: Workflow for NMR analysis.

Conclusion

The analytical methods described provide a comprehensive framework for the characterization of **1-(3-fluorophenyl)-5-methyl-1H-pyrazole**. The combination of HPLC for purity and quantification, GC-MS for identification and fragmentation analysis, and multinuclear NMR for unambiguous structural elucidation ensures a thorough characterization of this important pyrazole derivative. These protocols can be adapted and validated for routine quality control, stability studies, and metabolism research in the drug development process.



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